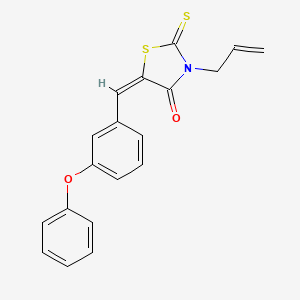

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOCSQNBSIPXHK-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is C19H15NO2S2. Its structure features an allyl group and a phenoxybenzylidene moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. By inhibiting TP, these compounds can suppress tumor proliferation and induce apoptosis in cancer cells .

Antibacterial Properties

Thiazolidinones are also recognized for their antibacterial effects. The presence of the thioxo group in the structure enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for treating bacterial infections .

Antioxidant Activity

Another notable aspect of thiazolidinone derivatives is their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have evaluated the biological activity of thiazolidinone derivatives:

- Anticancer Study : A study demonstrated that a related thiazolidinone derivative exhibited potent inhibition of cancer cell lines through TP inhibition. The compound was tested against various cancer types, showing promising results in reducing cell viability and inducing apoptosis .

- Antibacterial Evaluation : In vitro studies revealed that thiazolidinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall integrity and inhibition of protein synthesis .

- Antioxidant Assessment : A comparative study assessed the antioxidant capacity of several thiazolidinone derivatives using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and related compounds:

Comparison with Similar Compounds

Structural and Crystallographic Features

The target compound shares a common framework with other benzylidene-substituted rhodanines, differing primarily in the substituents on the aromatic ring. Key analogs and their features include:

- Key Observations: Planarity: The benzylidene and thiazolidinone rings are nearly coplanar (torsion angle ~5.8° in nitro derivatives), facilitating π-conjugation, while the allyl group is perpendicular to the core . Intramolecular Interactions: Consistent C-H···S contacts (2.51–2.55 Å) stabilize pseudo-six-membered rings, a hallmark of this class .

Q & A

Basic Synthesis and Characterization

Q: What is the standard synthetic route for 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how is its structure confirmed? A: The compound is synthesized via a condensation reaction between 3-allylrhodanine and 3-phenoxybenzaldehyde under reflux in THF, catalyzed by sodium acetate. Reaction progress is monitored by TLC (hexane/ethyl acetate eluent). Purification involves column chromatography, and structural confirmation relies on NMR (e.g., allyl protons at δ 4.5–5.5 ppm, benzylidene protons as singlets), IR (C=S stretch ~1200 cm⁻¹), and X-ray crystallography for stereochemical assignment .

Advanced Crystallographic Analysis

Q: What crystallographic challenges arise with this compound, and how are software tools like SHELX employed? A: Challenges include disorder in methyl/allyl groups and intermolecular interactions (e.g., C–H⋯π). SHELX refines disordered atoms using PART instructions and resolves twinning via HKLF 5 data. Dihedral angles between thiazolidinone and benzylidene moieties (e.g., 79.26° in related structures) inform conformational stability. ORTEP-3 visualizes hydrogen-bonding motifs (e.g., S(6) ring patterns) .

Biological Activity Evaluation

Q: How is the compound evaluated for biological activity, such as enzyme inhibition or antimicrobial effects? A:

- Enzyme Inhibition: PDI inhibition assays use fluorescence-based enzymatic activity measurements (IC₅₀ determination) .

- Antimicrobial Activity: Disk diffusion or microdilution assays against bacterial/fungal strains (MIC values) .

- Photosynthetic Electron Transport (PET) Inhibition: Spinach chloroplast assays measure oxygen evolution suppression (IC₅₀ ~3.0 μM for bromo-analogues) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the benzylidene or allyl groups influence activity? A:

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance PET inhibition (IC₅₀: 3.0 μM for 4-bromo vs. 1.3 μM for 4-chloro) due to increased lipophilicity (logP via RP-HPLC) .

- Methoxy Substituents: Improve solubility but reduce antimicrobial potency due to steric hindrance .

Resolving Contradictory Biological Data

Q: How can conflicting results in biological assays (e.g., varying IC₅₀ values) be addressed? A:

- Replication: Repeat assays with standardized protocols (e.g., fixed chloroplast preparation methods).

- Controls: Include positive controls (e.g., DCMU for PET inhibition) and solvent-only blanks.

- Statistical Analysis: Use ANOVA to assess batch-to-batch variability .

Reaction Optimization and Kinetic Studies

Q: How are reaction conditions optimized for high-yield synthesis? A:

- Solvent: THF enhances solubility of intermediates vs. acetic acid.

- Catalyst: Sodium acetate (0.4 mol) accelerates Knoevenagel condensation.

- Temperature: Reflux (~80°C) ensures complete imine formation without side reactions .

Spectroscopic Data Interpretation

Q: What spectral markers confirm the thioxo-thiazolidinone core? A:

- ¹³C NMR: C=S at ~170 ppm; C=O at ~190 ppm.

- ¹H NMR: Allyl protons (δ 5.2–5.8 ppm); benzylidene proton as a singlet (δ 7.5–8.0 ppm).

- IR: Absence of N–H stretches confirms substitution at N3 .

Computational Modeling for Target Interaction

Q: How do molecular docking studies predict target binding? A: Autodock Vina or Schrödinger Suite models interactions with PDI or photosynthetic proteins. QSAR analyses correlate logP with PET inhibition (R² > 0.85 for halogenated derivatives) .

Stability and Storage Conditions

Q: What factors influence compound stability during storage? A:

- Temperature: Store at –20°C to prevent hydrolysis of the thioxo group.

- Light: Amber vials avoid photodegradation of the benzylidene moiety.

- Solubility: DMSO stock solutions (10 mM) are stable for 6 months at –80°C .

Comparative Analysis with Analogues

Q: How does this compound compare to other rhodanine derivatives in activity? A:

- vs. 3-Phenyl Derivatives: Allyl substitution improves membrane permeability (logP +0.5).

- vs. 5-(4-Nitrobenzylidene): Reduced cytotoxicity but lower PDI inhibition (IC₅₀ 15 μM vs. 8 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.